molecular formula C8H8N4O2S B14169483 2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 30452-54-1

2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14169483
CAS No.: 30452-54-1
M. Wt: 224.24 g/mol
InChI Key: ZKUREBMLSDJONZ-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound that features a furan ring and a triazole ring connected by a sulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol. This intermediate is then reacted with potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid to yield 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol. The final step involves the reaction of this intermediate with an appropriate acetamide derivative .

Chemical Reactions Analysis

2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Mannich Reaction: The compound can form Mannich bases when reacted with formaldehyde and secondary amines in ethanol.

Scientific Research Applications

2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:

Properties

CAS No.

30452-54-1

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C8H8N4O2S/c9-6(13)4-15-8-10-7(11-12-8)5-2-1-3-14-5/h1-3H,4H2,(H2,9,13)(H,10,11,12)

InChI Key

ZKUREBMLSDJONZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)SCC(=O)N

solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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